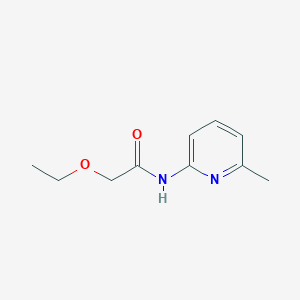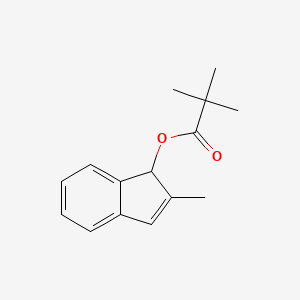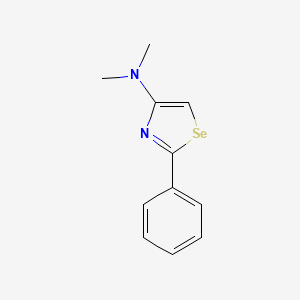
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is a selenium-containing heterocyclic compound Selenium, a trace element essential for human health, is known for its unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . The cyclization reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and yields the desired selenazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine can undergo various chemical reactions, including:
Oxidation: Selenium compounds are known to undergo oxidation reactions, forming selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxides, while nucleophilic substitution can produce various selenoethers or selenoamines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound exhibits biological activities, including antibiotic and cancerostatic properties.
Medicine: Research has shown its potential in developing new therapeutic agents due to its unique chemical properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine involves its interaction with biological molecules. Selenium compounds are known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-2-phenyl-1,3-thiazol-4-amine: A sulfur analog with similar chemical properties but different biological activities.
N,N-Dimethyl-2-phenyl-1,3-oxazol-4-amine: An oxygen analog that exhibits different reactivity and applications.
Uniqueness
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and development.
Propiedades
Número CAS |
204849-43-4 |
|---|---|
Fórmula molecular |
C11H12N2Se |
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-phenyl-1,3-selenazol-4-amine |
InChI |
InChI=1S/C11H12N2Se/c1-13(2)10-8-14-11(12-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
MUNQPDKZEZFKHC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C[Se]C(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



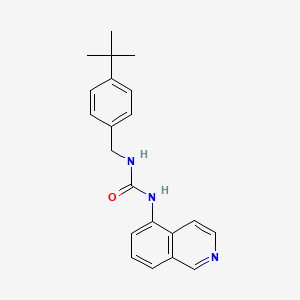
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12583612.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
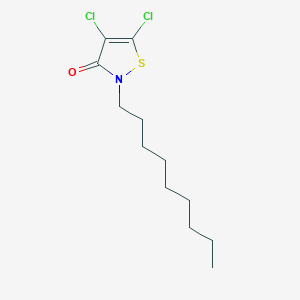
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
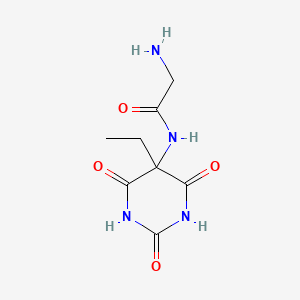
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)
![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
